2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole hydrochloride
CAS No.: 65210-33-5
Cat. No.: VC18463285
Molecular Formula: C15H22ClNO2
Molecular Weight: 283.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65210-33-5 |
|---|---|
| Molecular Formula | C15H22ClNO2 |
| Molecular Weight | 283.79 g/mol |
| IUPAC Name | 1-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]piperidin-1-ium;chloride |
| Standard InChI | InChI=1S/C15H21NO2.ClH/c1-15(9-12-16-10-5-2-6-11-16)17-13-7-3-4-8-14(13)18-15;/h3-4,7-8H,2,5-6,9-12H2,1H3;1H |
| Standard InChI Key | ZBRKXDHVSJUMNS-UHFFFAOYSA-N |
| Canonical SMILES | CC1(OC2=CC=CC=C2O1)CC[NH+]3CCCCC3.[Cl-] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1,3-benzodioxole core substituted at the 2-position with a methyl group and a 2-piperidinoethyl side chain, protonated as a hydrochloride salt. The benzodioxole moiety consists of a fused benzene ring with two oxygen atoms at the 1- and 3-positions, creating a methylenedioxy group. This electron-rich system engages in π-π interactions and hydrogen bonding, influencing receptor binding . The piperidine ring, a six-membered amine, contributes basicity (pKa ~10.5) and enables interactions with biological targets such as G protein-coupled receptors .
Key Structural Data:
| Property | Value |
|---|---|
| IUPAC Name | 1-[2-(2-Methyl-1,3-benzodioxol-2-yl)ethyl]piperidin-1-ium chloride |
| Molecular Formula | C₁₅H₂₂ClNO₂ |
| SMILES | CC1(OC2=CC=CC=C2O1)CC[NH+]3CCCCC3.[Cl-] |
| InChIKey | ZBRKXDHVSJUMNS-UHFFFAOYSA-N |
Synthesis Pathways
Synthesis typically involves alkylation of piperidine with a 2-(2-methyl-1,3-benzodioxol-2-yl)ethyl group, followed by hydrochloride salt formation. A representative route includes:
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Alkylation: Reacting 2-methyl-1,3-benzodioxole with 1,2-dibromoethane to form 2-(2-bromoethyl)-2-methyl-1,3-benzodioxole.
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Amination: Treating the intermediate with piperidine in a polar aprotic solvent (e.g., DMF) to yield the free base.
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Salt Formation: Adding hydrochloric acid to precipitate the hydrochloride salt .
Alternative methods utilize reductive amination or Grignard reactions, as seen in structurally analogous compounds .
Pharmacological and Biological Properties
Metabolic Stability
In vitro studies on similar benzodioxole derivatives reveal rapid hepatic metabolism. For example, a compound with a 3,4-methylenedioxy group showed 0.2% remaining after 15 minutes in human liver microsomes, attributed to CYP3A4/5 activity . Modifications to the side chain (e.g., fluorination) can enhance stability, as seen in analogs with 30% parent compound remaining under identical conditions .
Metabolic Data for Related Compounds:
| Compound | % Remaining (15 min) | Half-Life (min) |
|---|---|---|
| 3,4-Methylenedioxy analog | 0.2 | 1.6 |
| 3-Fluoro analog | 1.2 | 2.8 |
| Bis(amide) analog | 20 | 7.0 |
Applications in Research
Medicinal Chemistry
This compound serves as a scaffold for developing PDE IV inhibitors, which elevate cAMP levels and suppress pro-inflammatory cytokines like TNF-α . Its piperidine side chain mimics endogenous amines, enabling exploration of neuropharmacological targets. Patent US20020128290A1 highlights benzodioxole derivatives for treating asthma, rheumatoid arthritis, and CNS disorders .
Chemical Probes
Researchers utilize this molecule to study:
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Enzyme Inhibition: Testing interactions with PDE isoforms or cytochrome P450 enzymes.
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Receptor Binding: Radiolabeled versions assess affinity for σ-1 or 5-HT receptors.
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Metabolic Pathways: Tracking oxidative metabolites via LC-MS/MS .
Comparative Analysis with Analogues
Structural Variants
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Hydrobromide Salt (CAS 78186-64-8): Larger counterion reduces solubility in aqueous media compared to the hydrochloride .
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Piperidinomethyl Derivatives (CAS 65210-34-6): Extended side chains enhance lipophilicity and CNS penetration.
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4-Methylpiperazine Variant (CID 40357): Substituting piperidine with piperazine alters receptor selectivity .
Physicochemical Comparison:
| Compound | Molecular Weight | LogP (Predicted) |
|---|---|---|
| Hydrochloride (65210-33-5) | 283.79 | 2.1 |
| Hydrobromide (78186-64-8) | 386.3 | 2.8 |
| Dihydrochloride (65210-34-6) | 417.4 | 3.5 |
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